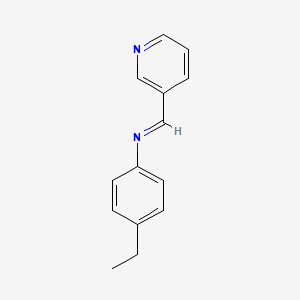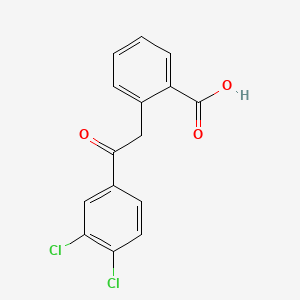
o-Toluic acid, alpha-(3,4-dichlorobenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Toluic acid, alpha-(3,4-dichlorobenzoyl)-: is a chemical compound with the molecular formula C15H10Cl2O3 and a molecular weight of 309.14 g/mol . . The presence of the 3,4-dichlorobenzoyl group adds unique properties to this compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- typically involves the reaction of o-Toluic acid with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
o-Toluic acid+3,4-dichlorobenzoyl chloride→o-Toluic acid, alpha-(3,4-dichlorobenzoyl)-+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry:
Mécanisme D'action
The mechanism of action of o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- o-Toluic acid (2-methylbenzoic acid)
- p-Toluic acid (4-methylbenzoic acid)
- m-Toluic acid (3-methylbenzoic acid)
Comparison:
- o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- is unique due to the presence of the 3,4-dichlorobenzoyl group, which imparts distinct chemical and biological properties compared to its analogs.
- The dichlorobenzoyl group enhances the compound’s reactivity and potential biological activity, making it more versatile in various applications .
Propriétés
Numéro CAS |
50439-10-6 |
|---|---|
Formule moléculaire |
C15H10Cl2O3 |
Poids moléculaire |
309.1 g/mol |
Nom IUPAC |
2-[2-(3,4-dichlorophenyl)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C15H10Cl2O3/c16-12-6-5-10(7-13(12)17)14(18)8-9-3-1-2-4-11(9)15(19)20/h1-7H,8H2,(H,19,20) |
Clé InChI |
YCYHVZWPNDQZAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)




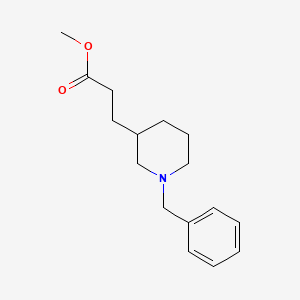
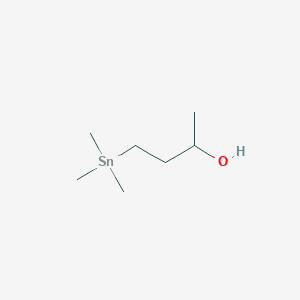
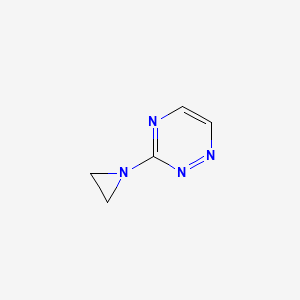

![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)
